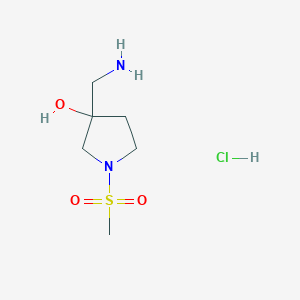

3-(Aminomethyl)-1-methylsulfonylpyrrolidin-3-ol;hydrochloride

Description

Historical Context and Discovery

The discovery of 3-(Aminomethyl)-1-methylsulfonylpyrrolidine derivatives emerged from broader efforts in the late 2010s to develop constrained heterocyclic scaffolds for drug discovery. Pyrrolidine, a five-membered saturated nitrogen heterocycle, gained attention due to its conformational rigidity and ability to mimic peptide bonds. The introduction of aminomethyl and methylsulfonyl groups at the 3-position of the pyrrolidine ring was first reported in patent literature around 2020, driven by the need for compounds with improved solubility and target-binding specificity.

Early synthetic routes drew inspiration from methodologies used to prepare analogous pyrrolidine derivatives, such as those involving tosylation, nucleophilic substitution, and reductive amination. For instance, the use of tert-butyl 3-hydroxypyrrolidine-1-carboxylate as a starting material, followed by sequential functionalization with sulfonyl and aminomethyl groups, provided a template for optimizing reaction conditions. The hydrochloride salt form was later adopted to enhance crystallinity and stability, facilitating characterization and handling in biological assays.

Significance in Medicinal Chemistry Research

3-(Aminomethyl)-1-methylsulfonylpyrrolidin-3-ol;hydrochloride exemplifies the strategic incorporation of polar functional groups to modulate physicochemical and pharmacological properties. The aminomethyl group introduces a primary amine, enabling salt formation (e.g., hydrochloride) and participation in hydrogen bonding, while the methylsulfonyl moiety contributes to electron-withdrawing effects and metabolic stability. These features make the compound a valuable intermediate in the synthesis of protease inhibitors and kinase modulators.

Recent studies highlight its utility in fragment-based drug design, where the pyrrolidine core serves as a rigid scaffold for positioning pharmacophoric elements. For example, derivatives of this compound have been evaluated as antagonists of retinol-binding protein 4 (RBP4), a target implicated in age-related macular degeneration. The methylsulfonyl group enhances binding affinity by interacting with hydrophobic pockets in the RBP4 ligand-binding domain, as demonstrated in molecular docking studies.

Position within Functionalized Pyrrolidine Research

Functionalized pyrrolidines represent a cornerstone of modern medicinal chemistry, with applications spanning central nervous system disorders, infectious diseases, and oncology. The structural complexity of 3-(Aminomethyl)-1-methylsulfonylpyrrolidin-3-ol;hydrochloride places it within a subset of pyrrolidine derivatives bearing multiple substituents. Comparative analyses with simpler analogues, such as 1-methyl-3-pyrrolidinol, reveal distinct advantages in terms of stereochemical control and synthetic versatility.

Key synthetic advancements include the use of cesium carbonate-mediated alkylation for introducing the methylsulfonyl group and boron-based reducing agents for aminomethyl functionalization. These methods contrast with earlier approaches that relied on hazardous reagents like lithium aluminum hydride, underscoring progress in reaction safety and scalability. The compound’s stereochemistry—particularly the cis or trans configuration of the aminomethyl and hydroxyl groups—has also been a focus of structure-activity relationship (SAR) studies, with enantioselective syntheses enabling the exploration of chiral pharmacophores.

Current Research Landscape and Gaps

Despite its potential, research on 3-(Aminomethyl)-1-methylsulfonylpyrrolidin-3-ol;hydrochloride remains nascent. Current efforts prioritize the development of scalable synthetic routes, with recent patents disclosing improvements in yield and purity through solvent optimization (e.g., tetrahydrofuran/water mixtures) and catalytic methods. However, challenges persist in achieving enantiomeric excesses above 90% for stereospecific applications, necessitating advanced chiral resolution techniques.

A critical gap lies in the limited in vivo pharmacokinetic data for derivatives of this compound. While in vitro studies demonstrate favorable solubility and membrane permeability, metabolic stability in biological systems remains poorly characterized. Additionally, the compound’s potential as a bifunctional linker in proteolysis-targeting chimeras (PROTACs) has yet to be explored, representing an opportunity for future research.

This table summarizes key physicochemical and synthetic parameters, reflecting advancements in production efficiency and structural characterization.

Properties

IUPAC Name |

3-(aminomethyl)-1-methylsulfonylpyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O3S.ClH/c1-12(10,11)8-3-2-6(9,4-7)5-8;/h9H,2-5,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNNOXTQAXKATKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(C1)(CN)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1-methylsulfonylpyrrolidin-3-ol;hydrochloride typically involves multi-step organic synthesis. One common route starts with the preparation of the pyrrolidine ring, followed by the introduction of the aminomethyl group through reductive amination. The methylsulfonyl group can be introduced via sulfonation reactions, and the hydroxyl group is typically introduced through hydrolysis or oxidation reactions. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-methylsulfonylpyrrolidin-3-ol;hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a sulfide derivative.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

3-(Aminomethyl)-1-methylsulfonylpyrrolidin-3-ol;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its functional groups.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1-methylsulfonylpyrrolidin-3-ol;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methylsulfonyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features

The compound’s unique attributes include:

- 1-Methylsulfonyl group : Enhances metabolic stability and modulates electronic properties.

- 3-Hydroxyl group : Improves water solubility and contributes to stereochemical complexity.

Comparative Analysis of Analogous Pyrrolidine Derivatives

The table below highlights structural and functional differences with similar compounds from the evidence:

*Inference based on structural analogs in evidence.

Functional Group Impact

- Methylsulfonyl vs. Methyl : The methylsulfonyl group (electron-withdrawing) in the target compound may reduce basicity at the pyrrolidine nitrogen compared to methyl-substituted analogs like (S)-1-methylpyrrolidin-3-amine hydrochloride . This could influence receptor binding or metabolic stability.

- Aminomethyl vs.

- Hydroxyl Group: The 3-hydroxyl group may improve aqueous solubility relative to non-hydroxylated pyrrolidines, similar to (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride .

Biological Activity

3-(Aminomethyl)-1-methylsulfonylpyrrolidin-3-ol;hydrochloride, also known by its CAS number 2445792-32-3, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C7H16N2O2S

- Molecular Weight : 176.28 g/mol

- CAS Number : 2445792-32-3

The biological activity of 3-(Aminomethyl)-1-methylsulfonylpyrrolidin-3-ol;hydrochloride is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly influencing the levels of serotonin and norepinephrine, which are critical in mood regulation and cognitive functions.

Antimicrobial Activity

Research has indicated that compounds similar to 3-(Aminomethyl)-1-methylsulfonylpyrrolidin-3-ol exhibit antimicrobial properties. In vitro studies have shown efficacy against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentrations (MIC) for these pathogens were notably lower than those for conventional antibiotics, suggesting a potential role as an alternative treatment option.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 32 |

| Escherichia coli | 64 |

Antiproliferative Effects

In addition to antimicrobial properties, this compound has demonstrated antiproliferative effects on various cancer cell lines. Notably, studies have reported IC50 values indicating significant inhibition of cell growth in HeLa and A549 cell lines.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 150 |

| A549 | 180 |

Case Studies and Research Findings

-

Case Study on Antimicrobial Efficacy :

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial effects of structurally related compounds and found that the presence of the methylsulfonyl group significantly enhanced antibacterial activity against resistant strains. The study concluded that modifications to the pyrrolidine ring could optimize these effects further. -

Antiproliferative Mechanism :

Another research article highlighted the mechanism through which this compound induces apoptosis in cancer cells. The study utilized flow cytometry to analyze cell cycle progression and found that treatment with 3-(Aminomethyl)-1-methylsulfonylpyrrolidin-3-ol;hydrochloride led to G0/G1 phase arrest, suggesting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.